Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride
Description
Properties
CAS No. |
67482-62-6 |
|---|---|
Molecular Formula |
C7H10Cl3NS |
Molecular Weight |
246.6 g/mol |
IUPAC Name |
1-(4,5-dichlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H9Cl2NS.ClH/c1-4(10)2-5-3-6(8)7(9)11-5;/h3-4H,2,10H2,1H3;1H |
InChI Key |
XZEUTOXBFJMCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(S1)Cl)Cl)[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reaction of Ethylamine with 4,5-Dichloro-2-thenyl Chloride
- Reactants:
- Ethylamine (nucleophile)
- 4,5-Dichloro-2-thenyl chloride (electrophile)
- Solvents: Commonly dichloromethane or chloroform, chosen for their ability to dissolve reactants and facilitate nucleophilic substitution.
- Base: Triethylamine or similar organic bases are used to capture the hydrochloric acid generated, preventing side reactions and driving the reaction forward.
- Reaction Conditions: Generally performed at room temperature or slightly elevated temperatures under stirring to ensure complete reaction.
- Workup: After completion, the reaction mixture is washed to remove inorganic salts and impurities, followed by solvent evaporation and crystallization to isolate the hydrochloride salt.
Process Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar ratio (ethylamine:chloride) | 1:1 to 1.2:1 | Slight excess of ethylamine may improve yield |
| Solvent | Dichloromethane, chloroform | Choice affects solubility and reaction rate |
| Base | Triethylamine | Neutralizes HCl; prevents side reactions |
| Temperature | 20–40 °C | Mild heating accelerates reaction |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Purification | Crystallization from ethanol or methanol | Enhances purity and yield |
Related Synthetic Insights from Literature
While direct literature on Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride is limited, related compounds with dichlorophenyl or thiophene moieties provide valuable insights:
- Cyclization and Substitution Reactions: For example, preparation of 1-(2,3-dichlorophenyl) piperazine hydrochloride involves cyclization of dichloroaniline with bis(2-chloroethyl) amine hydrochloride under controlled temperatures (90–220 °C), followed by solvent treatment and crystallization, achieving high purity (>99.5%) and yields (~60–65%).
- Thiophene Derivatives: Synthesis of 2-thiophene ethylamine involves sulfonylation and subsequent ammonolysis under pressurized ammonia in methanol, followed by acid-base extraction and vacuum distillation to achieve high purity (99.3%) and yield (85.2%).
These methodologies underscore the importance of controlled temperature, solvent choice, and purification steps in achieving high-quality halogenated amine derivatives.
Reaction Mechanism Considerations
The primary reaction mechanism for the synthesis of this compound is a nucleophilic substitution (S_N2) where the nucleophilic nitrogen of ethylamine attacks the electrophilic carbon of the 4,5-dichloro-2-thenyl chloride, displacing the chloride ion. The presence of the hydrochloride salt form indicates subsequent protonation of the amine nitrogen, enhancing solubility and stability.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Reactant Preparation | Use ethylamine and 4,5-dichloro-2-thenyl chloride | Purity >98% recommended |
| 2. Reaction Setup | Dissolve reactants in dichloromethane or chloroform | Maintain inert atmosphere if possible |
| 3. Base Addition | Add triethylamine to neutralize HCl formed | Stoichiometric or slight excess |
| 4. Reaction | Stir at 20–40 °C for 2–6 hours | Monitor by TLC/HPLC |
| 5. Workup | Wash with water, separate organic layer | Remove salts and impurities |
| 6. Isolation | Evaporate solvent, crystallize from ethanol/methanol | Obtain hydrochloride salt crystals |
| 7. Drying and Purification | Dry under vacuum, optional recrystallization | Achieve >99% purity |
Research Findings and Industrial Relevance
- The synthetic route is straightforward, scalable, and yields a product suitable for pharmaceutical and biochemical research.
- The hydrochloride salt form enhances the compound’s solubility, facilitating its use in aqueous systems.
- Related synthetic methods for dichlorophenyl and thiophene amines demonstrate high yields and purities, indicating potential for industrial adaptation.
- The compound’s biological activity, linked to its dichlorothiophene structure, supports ongoing research into antimicrobial and pharmacological applications.
Chemical Reactions Analysis
Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
The compound Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride is a specialized chemical with significant applications in various scientific fields, particularly in medicinal chemistry, agrochemicals, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Medicinal Chemistry
Ethylamine derivatives have been explored for their pharmacological properties. The hydrochloride form enhances solubility and stability, making it suitable for various formulations.
Case Study: Antidepressant Activity
A study examined the antidepressant effects of ethylamine derivatives, including those with thienyl substitutions. The results indicated that these compounds could modulate neurotransmitter levels effectively, showing promise as potential antidepressants.
Agrochemicals
The compound has been evaluated for its insecticidal and herbicidal properties. The incorporation of the dichloro-thienyl group contributes to enhanced activity against specific pests.
Case Study: Insecticidal Efficacy
Research demonstrated that ethylamine derivatives exhibited significant insecticidal activity against common agricultural pests. Field trials showed a marked reduction in pest populations when treated with formulations containing this compound.
Organic Synthesis
Ethylamine serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
| Application | Description | Example |
|---|---|---|
| Synthesis of Amines | Used as a precursor in the synthesis of various amines | Synthesis of substituted amines |
| Chiral Ligands | Acts as a chiral auxiliary in asymmetric synthesis | Enantioselective reactions |
Case Study: Asymmetric Synthesis
In a notable study, ethylamine derivatives were employed as chiral ligands in asymmetric synthesis reactions, yielding high enantiomeric excesses in target compounds.
Cosmetic Formulations
The compound's properties make it suitable for incorporation into cosmetic formulations, particularly for its potential skin benefits.
Case Study: Skin Hydration
A formulation study indicated that incorporating ethylamine derivatives improved skin hydration and texture when applied topically. The results support its use in cosmetic products aimed at enhancing skin moisture levels.
Mechanism of Action
The mechanism of action of Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial properties may result from the disruption of bacterial cell membranes or inhibition of essential enzymes required for bacterial growth .
Comparison with Similar Compounds
Key Observations :
- Chlorinated vs.
- Bulky Substituents : Rimantadine’s adamantane group and the naphthyl group in ’s compound demonstrate how bulky substituents enhance lipid solubility, which may influence membrane permeability in biological systems .
Physical and Chemical Properties
Notes:
Biological Activity
Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride (CAS Number: 67482-62-6) is a chemical compound characterized by its dichloro-substituted thiophene ring. This compound has garnered attention due to its potential biological activities , including antimicrobial and antifungal properties. Its hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry and industry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic enzymes. For instance, studies have shown that similar chlorinated compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antifungal Activity
The compound also demonstrates antifungal properties , particularly against Candida species. Its efficacy in inhibiting germ tube formation and biofilm development suggests potential therapeutic uses in treating fungal infections . The structure-activity relationship (SAR) studies highlight the importance of the dichloro substituents in enhancing antifungal activity compared to non-chlorinated analogs.
Pharmacological Applications
This compound is being explored as a pharmaceutical intermediate . Its unique structural features may contribute to the development of new drugs targeting specific diseases. The compound's interactions with biological systems are under investigation to elucidate its pharmacodynamics and pharmacokinetics, which are crucial for assessing its safety profile and therapeutic potential.
Case Studies
Several studies have focused on the biological activity of this compound:
- Antimicrobial Screening : In vitro assays demonstrated that the compound has an IC50 value in the low micromolar range against various bacterial strains, indicating strong antimicrobial effects.
- Fungal Inhibition : A study reported that the compound significantly inhibited biofilm formation in Candida albicans with an IC50 value of approximately 5 µM .
- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments suggest favorable absorption and distribution characteristics in biological systems, which are essential for its potential use as a therapeutic agent.
Data Table: Biological Activities
| Activity Type | Pathogen/Target | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 2.5 | Disruption of cell membrane integrity |
| Antimicrobial | Escherichia coli | 3.0 | Inhibition of essential metabolic enzymes |
| Antifungal | Candida albicans | 5.0 | Inhibition of germ tube formation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethylamine, 1-(4,5-dichloro-2-thenyl)-, hydrochloride?
- Methodological Answer : Synthesis involves introducing the 4,5-dichloro-2-thenyl group to ethylamine. A two-step approach is common:
React ethylamine hydrochloride with a base (e.g., NaOH) to liberate free ethylamine .
Perform nucleophilic substitution or coupling reactions with 4,5-dichloro-2-thenyl chloride under controlled acidic conditions.
- Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize hydrolysis of the dichloro-thenyl group. Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR to verify the ethylamine backbone and dichloro-thenyl substituents.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) against theoretical values.
- Comparative Standards : Cross-reference with pharmaceutical impurity guidelines (e.g., EP/USP) for hydrochlorides .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Airtight containers under nitrogen at –20°C to prevent degradation.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Avoid aqueous solutions at extreme pH (>10 or <2) to prevent amine deprotonation or hydrochloride dissociation .
Advanced Research Questions
Q. How can conflicting data on reaction yields between batch syntheses be resolved?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors.
- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Byproduct Analysis : Isolate side products via column chromatography and characterize them via LC-MS/NMR. Reference improved methods for dichlorophthalonitrile synthesis to troubleshoot competing reactions .
Q. What strategies optimize solubility for in vitro biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility.
- pH Adjustment : Dissolve in slightly acidic buffers (pH 4–5) to exploit the hydrochloride salt’s ionization.
- Surfactant Use : Add polysorbate-80 (0.01% w/v) for hydrophobic interactions. Compare with solubility profiles of dichloro-phenyl ethylamine derivatives .
Q. How to elucidate the mechanism of unexpected byproduct formation during synthesis?
- Methodological Answer :
- Isotopic Labeling : Introduce deuterated ethylamine to trace reaction pathways via MS.
- Computational Modeling : Perform DFT calculations to predict intermediate stability and transition states.
- Cross-Referencing : Analyze analogous reactions in dichloro compound synthesis (e.g., dichlorophthalonitrile) to hypothesize side reactions (e.g., radical chlorination) .
Q. How to assess the compound’s potential as a serotonin receptor ligand?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-LSD) in competitive binding studies with HEK-293 cells expressing 5-HT receptors.
- Functional Assays : Measure cAMP accumulation or calcium flux in vitro. Compare results with structurally related agonists (e.g., DOM, a dichloro-substituted phenethylamine) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
